molecular formula C10H8ClNO2 B14592083 3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one CAS No. 61423-67-4

3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one

Katalognummer: B14592083
CAS-Nummer: 61423-67-4
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: DZTGXIXHVAKJSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable substituted phenol, the compound can be synthesized through a series of reactions involving chlorination, amination, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the process. The exact methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce various substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4H-1-Benzopyran-4-one: A parent compound with a simpler structure.

    2-Methyl-4H-1-benzopyran-4-one: Similar structure with a methyl group at the 2-position.

    6-Chloro-2-methyl-4H-1-benzopyran-4-one: Similar structure with a chlorine atom at the 6-position.

Uniqueness

3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one is unique due to the presence of both amino and chloro substituents, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

61423-67-4

Molekularformel

C10H8ClNO2

Molekulargewicht

209.63 g/mol

IUPAC-Name

3-amino-2-chloro-6-methylchromen-4-one

InChI

InChI=1S/C10H8ClNO2/c1-5-2-3-7-6(4-5)9(13)8(12)10(11)14-7/h2-4H,12H2,1H3

InChI-Schlüssel

DZTGXIXHVAKJSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.